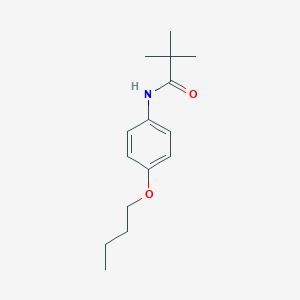
N-(4-butoxyphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of amides. It is also known by its chemical name, BDP. BDP is widely used in scientific research for its numerous applications in biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-butoxyphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the GABA-A receptor. BDP has been shown to enhance the binding of certain ligands to the GABA-A receptor, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. BDP has also been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, such as GABA and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-butoxyphenyl)-2,2-dimethylpropanamide in lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using BDP is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are numerous future directions for the use of N-(4-butoxyphenyl)-2,2-dimethylpropanamide in scientific research. One potential application is the development of novel drugs for the treatment of anxiety and other neurological disorders. BDP has also been shown to have potential as a tool for studying the role of certain receptors in the central nervous system in various disease states. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential toxicity in different experimental settings.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has numerous applications in scientific research. Its high affinity and selectivity for certain receptors in the central nervous system make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-(4-butoxyphenyl)-2,2-dimethylpropanamide involves the reaction of 4-butoxybenzoyl chloride and 2,2-dimethylpropionyl chloride in the presence of an organic base such as triethylamine. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has numerous applications in scientific research. It is commonly used as a ligand in the design and synthesis of new drugs. BDP has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Propriétés
Nom du produit |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
Clé InChI |
NAYDGAFRHMKYHP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)